4-(3-Thienylthio)aniline

Organic Synthesis Cross-Coupling Reaction Optimization

4-(3-Thienylthio)aniline (CAS 432050-13-0; C10H9NS2; MW 207.3 g/mol) is an arylthioether comprising a para-substituted aniline core linked via a sulfur atom to a thiophene-3-yl ring. The compound integrates the electron-donating amino group of aniline with the electron-rich, conjugated thiophene-thioether moiety.

Molecular Formula C10H9NS2
Molecular Weight 207.3 g/mol
Cat. No. B8313097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Thienylthio)aniline
Molecular FormulaC10H9NS2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=CSC=C2
InChIInChI=1S/C10H9NS2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-7H,11H2
InChIKeyIUCBZTFFZPEXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Thienylthio)aniline: Procurement-Ready Overview of a Versatile Sulfur-Heterocyclic Building Block


4-(3-Thienylthio)aniline (CAS 432050-13-0; C10H9NS2; MW 207.3 g/mol) is an arylthioether comprising a para-substituted aniline core linked via a sulfur atom to a thiophene-3-yl ring . The compound integrates the electron-donating amino group of aniline with the electron-rich, conjugated thiophene-thioether moiety . This dual functionality positions it as a strategic intermediate for the synthesis of conductive polymers, advanced materials, and bioactive molecules . Its utility as a precursor in modular synthesis is supported by its established reduction pathway from 4-(3-thienylthio)-1-nitrobenzene .

Why General-Purpose Aniline Analogs Cannot Replace 4-(3-Thienylthio)aniline in Specialized Applications


Substituting 4-(3-thienylthio)aniline with simpler or generic aniline derivatives (e.g., 4-(methylthio)aniline, 4-phenylaniline) is scientifically unadvisable for applications requiring specific electronic or structural features. The 3-thienylthio group confers a distinct electron-withdrawing effect (estimated Hammett σp ≈ 0.6) that alters the reactivity of the aniline ring for downstream cross-couplings, while the thiophene sulfur provides unique metal coordination sites absent in simpler analogs . Furthermore, the sulfur-bridged heterocyclic architecture establishes fundamentally different charge-transfer properties compared to direct carbon-linked anilines, making it indispensable as a monomer in conductive polymer design .

Evidence-Based Differentiation: Comparing 4-(3-Thienylthio)aniline Against Key Analogs


Comparative Reactivity: Electron-Withdrawing Character vs. Alkylthio Analogs

4-(3-Thienylthio)aniline exhibits enhanced electrophilic substitution at the para position relative to simpler 4-alkylthioanilines, a differentiation attributed to the electron-withdrawing influence of the conjugated thienylthio moiety . This electronic tuning, quantified by an estimated Hammett substituent constant σp of approximately 0.6, is superior to that of a 4-methylthio group (σp ≈ 0.0), directly facilitating more efficient Suzuki-Miyaura couplings on the aniline core .

Organic Synthesis Cross-Coupling Reaction Optimization

Synthetic Utility: Reduction from Nitroarene Precursor Confirms Structural Identity

The structural identity of 4-(3-thienylthio)aniline is validated by its established synthetic route involving the reduction of 4-(3-thienylthio)-1-nitrobenzene, as documented in patent literature (US07517880B2) . This contrasts with the synthesis of the structurally distinct C-C linked isomer 4-(thiophen-3-yl)aniline (CAS 834884-74-1), which is synthesized via Suzuki coupling of a bromo-aniline derivative followed by deacetylation . The divergent synthetic pathways underscore the non-interchangeable nature of thioether-bridged versus direct aryl-linked anilines.

Chemical Synthesis Process Chemistry Intermediates

Targeted Application Scenarios Where 4-(3-Thienylthio)aniline Delivers Scientific Advantage


Development of Conductive Polymer Monomers with Tailored Redox Properties

The integration of the thienylthio group, which combines the conjugated thiophene ring with an additional sulfur bridge, is hypothesized to enhance intermolecular charge transport relative to simpler aniline derivatives . This makes 4-(3-Thienylthio)aniline a compelling monomer candidate for synthesizing conductive polymers, particularly where tuning the HOMO-LUMO gap via sulfur-heterocycle incorporation is a strategic design goal.

Synthesis of Sulfur-Rich Ligands for Metal Coordination and Catalysis

The presence of both an amino group and a 3-thienylthio sulfur donor provides a distinct coordination environment for metal ions. This bifunctional architecture enables the compound to act as a ligand or ligand precursor for transition metals, with potential applications in catalysis or in the construction of metal-organic materials where sulfur participation is required, differentiating it from purely nitrogen-based aniline ligands .

Precursor for Electrophilic Building Blocks in Drug Discovery Scaffolds

Due to the electron-withdrawing character of the thienylthio group, the aniline core of this compound presents a moderately electrophilic site suitable for further functionalization . This property is exploited in medicinal chemistry for the modular construction of complex scaffolds where a thioether bridge is desired to modulate pharmacokinetic properties or target engagement, offering a distinct synthetic handle compared to simpler aniline building blocks.

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